(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane
Overview
Description
(1R,5S)-6-methyl-3,6-diazabicyclo[320]heptane is a bicyclic organic compound that features a unique structure with two nitrogen atoms and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diamine with a methylating agent, followed by cyclization to form the bicyclic structure. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amines or other reduced products.
Substitution: The nitrogen atoms in the bicyclic structure can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted bicyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, (1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of bicyclic amines on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of (1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The nitrogen atoms in the bicyclic structure can form interactions with biological molecules, influencing their function. This can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]octane: A similar compound with an additional carbon atom in the bicyclic structure.
(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]hexane: A similar compound with one fewer carbon atom in the bicyclic structure.
Uniqueness
(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane is unique due to its specific stereochemistry and the presence of a methyl group. This gives it distinct chemical and biological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-8-4-5-2-7-3-6(5)8/h5-7H,2-4H2,1H3/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXCQTFLEBVHNU-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2[C@H]1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001223637 | |
Record name | 3,6-Diazabicyclo[3.2.0]heptane, 6-methyl-, (1R,5S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001223637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1419075-91-4 | |
Record name | 3,6-Diazabicyclo[3.2.0]heptane, 6-methyl-, (1R,5S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1419075-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Diazabicyclo[3.2.0]heptane, 6-methyl-, (1R,5S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001223637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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